molecular formula C15H23ClN2O2 B598502 Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride CAS No. 1202990-43-9

Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B598502
CAS No.: 1202990-43-9
M. Wt: 298.811
InChI Key: ZHQJAXDFUQTSNK-UHFFFAOYSA-N
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Description

Historical Context of Piperidine Derivatives in Chemical Research

The foundation for understanding this compound lies in the historical development of piperidine chemistry, which traces its origins to the middle of the nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson, and again independently in 1852 by French chemist Auguste Cahours, who provided the compound with its current nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the initial methodological framework for piperidine synthesis.

The historical significance of this discovery extends beyond the initial isolation, as it opened pathways for the development of countless piperidine derivatives that would follow. The six-membered heterocyclic structure consisting of five methylene bridges and one amine bridge proved to be remarkably versatile for chemical modification and functionalization. Over the subsequent decades, researchers recognized that the piperidine scaffold could serve as an excellent platform for developing compounds with diverse biological activities and chemical properties.

The evolution of piperidine chemistry accelerated significantly during the twentieth century as industrial production methods were developed. The establishment of hydrogenation processes using molybdenum disulfide catalysts to convert pyridine to piperidine represented a major advancement in making these compounds more accessible for research purposes. This industrial capability laid the groundwork for the systematic exploration of substituted piperidine derivatives, ultimately leading to sophisticated compounds like this compound.

Recent scientific literature demonstrates the continued importance of piperidine derivatives in chemical research, with more than 7000 piperidine-related papers published during the last five years according to scientific databases. This remarkable research activity underscores the enduring relevance of piperidine-based compounds and their continued potential for new discoveries and applications.

Chemical Classification and Nomenclature

This compound belongs to the broader classification of substituted piperidine derivatives, specifically those incorporating carboxylate ester functionalities. The systematic nomenclature of this compound reflects its complex structural features, with each component contributing specific chemical and physical properties to the overall molecular architecture. The International Union of Pure and Applied Chemistry naming convention captures the hierarchical arrangement of functional groups, beginning with the benzyl carboxylate ester at the nitrogen-1 position of the piperidine ring.

The compound can be categorized within several overlapping chemical classifications. As a piperidine derivative, it shares the fundamental six-membered saturated nitrogen-containing heterocyclic structure that defines this family of compounds. The presence of the ethylamino substituent at the 4-position adds a secondary amine functionality that significantly influences the compound's chemical reactivity and potential biological activity. The benzyl carboxylate ester group introduces both aromatic character and ester functionality, creating additional sites for potential chemical modification or metabolic transformation.

Chemical Classification Structural Feature Molecular Contribution
Piperidine derivative Six-membered nitrogen heterocycle Core scaffold structure
Carboxylate ester Benzyl ester group at N-1 Enhanced lipophilicity and potential hydrolysis site
Secondary amine Ethylamino group at C-4 Basic character and hydrogen bonding capability
Hydrochloride salt Chloride counterion Improved stability and solubility

The hydrochloride salt formation represents a common strategy for improving the handling characteristics of amine-containing compounds. This salt form typically exhibits enhanced crystallinity, improved shelf stability, and better aqueous solubility compared to the free base form. The protonation of the ethylamino nitrogen creates a positively charged center that is balanced by the chloride counterion, resulting in a neutral salt that maintains the essential chemical properties of the parent compound while offering practical advantages for research applications.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its embodiment of several key structural features that are highly valued in pharmaceutical research. Piperidine derivatives collectively represent one of the most important synthetic medicinal building blocks for drug construction, with their synthesis having become widespread throughout the pharmaceutical industry. The specific structural characteristics of this compound position it as a versatile intermediate for further chemical transformations and as a potential lead compound for medicinal chemistry applications.

The compound's significance extends to its role as a representative example of modern synthetic organic chemistry approaches to complex molecule construction. The presence of multiple functional groups within a single molecular framework demonstrates the sophisticated strategies that contemporary chemists employ to create compounds with tailored properties. The benzyl carboxylate ester functionality provides a protected carboxylic acid equivalent that can be selectively deprotected under appropriate conditions, while the ethylamino substituent offers opportunities for further derivatization or serves as a hydrogen bond donor in biological systems.

In medicinal chemistry contexts, piperidine-containing compounds have demonstrated remarkable diversity in their biological activities and therapeutic applications. According to recent pharmaceutical data, numerous piperidine-containing drugs have received regulatory approval, highlighting the continued importance of this structural class in drug development. The ability of piperidine derivatives to interact effectively with biological targets, particularly protein binding sites, makes them valuable scaffolds for developing new therapeutic agents.

The molecular structure of this compound incorporates several features that are commonly associated with bioactive compounds. The combination of aromatic character from the benzyl group, the conformational flexibility of the piperidine ring, and the hydrogen bonding capabilities of the ethylamino substituent creates a molecular architecture that can potentially interact with diverse biological targets. This structural versatility explains why piperidine derivatives continue to be actively pursued in medicinal chemistry research programs.

Furthermore, the compound serves as an excellent example of how systematic structural modifications can be employed to optimize molecular properties. The specific substitution pattern and functional group selection in this compound reflect deliberate design choices aimed at achieving particular chemical and physical characteristics. This approach to molecular design represents a fundamental strategy in contemporary organic and medicinal chemistry for developing compounds with improved properties compared to simpler structural analogs.

Current Research Status and Knowledge Gaps

The current research status of this compound reflects both the general advancement in piperidine chemistry and the specific challenges associated with fully characterizing and developing individual compounds within this class. Recent developments in piperidine synthesis methodology, including innovative approaches such as biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling techniques, have created new opportunities for accessing complex piperidine derivatives with improved efficiency. These methodological advances directly impact the accessibility and further development of compounds like this compound.

Contemporary research in piperidine chemistry has revealed significant progress in understanding structure-activity relationships and developing more sophisticated synthetic approaches. The modular synthesis strategies that have been developed for piperidine derivatives offer promising pathways for systematic exploration of structural variants and optimization of molecular properties. However, significant knowledge gaps remain in understanding the precise mechanisms by which specific structural modifications influence biological activity and the optimal strategies for incorporating piperidine derivatives into complex drug discovery programs.

Research Area Current Status Knowledge Gaps
Synthetic methodology Advanced catalytic approaches available Limited scalability studies for specific derivatives
Structure-activity relationships General principles established Insufficient data for specific substitution patterns
Biological activity profiling Preliminary studies conducted Comprehensive pharmacological characterization needed
Chemical stability Basic stability data available Long-term stability under various conditions unclear

One of the most significant knowledge gaps relates to the comprehensive biological activity profiling of this compound. While preliminary research has indicated potential applications in neurotransmitter system modulation and other biological activities, detailed pharmacological characterization remains incomplete. This gap in knowledge limits the ability to fully assess the therapeutic potential of this compound and optimize its properties for specific applications.

The chemical reactivity and stability characteristics of this compound under various conditions represent another area where additional research is needed. Although basic safety and handling information is available, comprehensive studies on long-term stability, compatibility with various chemical environments, and optimal storage conditions would enhance the practical utility of this compound in research settings. Understanding these characteristics is essential for developing robust synthetic procedures and ensuring reliable experimental outcomes.

Current research efforts in piperidine chemistry continue to focus on developing more efficient synthetic methods and exploring new applications for these versatile compounds. The recent introduction of innovative synthetic strategies, such as the combination of enzymatic oxidation with metal-catalyzed cross-coupling reactions, demonstrates the ongoing evolution of this field. These methodological advances create new opportunities for accessing previously challenging structural modifications and may enable more detailed exploration of compounds like this compound.

Properties

IUPAC Name

benzyl 4-(ethylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-16-14-8-10-17(11-9-14)15(18)19-12-13-6-4-3-5-7-13;/h3-7,14,16H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQJAXDFUQTSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660915
Record name Benzyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202990-43-9
Record name Benzyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Amination of Piperidine Derivatives

The most widely reported method involves the nucleophilic amination of a pre-functionalized piperidine scaffold. Starting with 1-benzylpiperidin-4-one, the ketone group at the 4-position undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction is typically conducted in methanol or ethanol at 40–60°C, achieving moderate yields (60–75%). Subsequent protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group via benzyl chloroformate introduces the carboxylate ester moiety.

Critical Parameters :

  • Solvent Choice : Methanol is preferred for its ability to dissolve both ethylamine and the intermediate imine.

  • Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the Schiff base intermediate.

  • Stoichiometry : A 1.2:1 molar ratio of ethylamine to ketone ensures complete conversion.

Direct Alkylation of 4-Aminopiperidine

An alternative approach begins with 4-aminopiperidine, which undergoes alkylation with benzyl chloroformate to form the 1-carboxylate ester. The ethylamino group is then introduced via nucleophilic substitution using ethyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃). This two-step process avoids the need for reductive amination but requires stringent anhydrous conditions to prevent hydrolysis of the chloroformate.

Reaction Scheme :

4-Aminopiperidine+Benzyl chloroformateBase1-Benzyl-4-aminopiperidine carboxylateEthyl halideTarget Compound\text{4-Aminopiperidine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{1-Benzyl-4-aminopiperidine carboxylate} \xrightarrow{\text{Ethyl halide}} \text{Target Compound}

Yield Optimization :

  • Base Selection : Triethylamine (TEA) outperforms K₂CO₃ in polar aprotic solvents like dichloromethane (DCM), achieving 80–85% yield.

  • Reaction Time : Extended reaction times (24–48 hours) improve substitution efficiency at the 4-position.

Reaction Optimization and Process Intensification

Catalytic Systems and Solvent Effects

Recent advancements highlight the use of phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to enhance reaction rates in biphasic systems. For example, a water-DCM biphasic medium with TBAB increases alkylation yields by 15–20% compared to homogeneous systems.

Table 1: Comparative Analysis of Solvent Systems

Solvent SystemCatalystYield (%)Reaction Time (h)
Methanol (homogeneous)None6524
DCM-Water (biphasic)TBAB8212
Ethanol (homogeneous)K₂CO₃7018

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in diethyl ether or acetone. Crystallization kinetics studies reveal that slow addition of HCl (1–2 mL/min) at 0–5°C produces monodisperse crystals with >99% purity.

Key Considerations :

  • Acid Concentration : 6M HCl ensures complete protonation without hydrolyzing the ester group.

  • Crystallization Solvent : Acetone yields larger crystals with improved filtration characteristics compared to ether.

Industrial-Scale Synthesis and Automation

Continuous Flow Reactors

Modern facilities employ continuous flow reactors to address scalability challenges. A patented method describes a three-stage system:

  • Amination Module : Ethylamine and 1-benzylpiperidin-4-one react in a packed-bed reactor with immobilized NaBH₃CN.

  • Esterification Module : In-line mixing with benzyl chloroformate at 25°C.

  • Salt Formation Module : HCl gas is introduced via a microporous membrane contactor.

Advantages :

  • Throughput : 50–100 kg/day capacity.

  • Purity : In-line FTIR monitoring reduces impurities to <0.5%.

Waste Reduction Strategies

The replacement of dichloromethane with cyclopentyl methyl ether (CPME) in esterification steps reduces hazardous waste generation by 40%. CPME’s higher boiling point (106°C) also facilitates solvent recovery via distillation.

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.45–3.20 (m, 4H, piperidine-H), 2.85 (q, J = 7.2 Hz, 2H, NHCH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₃).

  • HPLC : Retention time = 8.2 min (C18 column, 60:40 acetonitrile-phosphate buffer, pH 3.0).

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 192–195°C with no decomposition below 200°C, confirming the hydrochloride salt’s stability during storage .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving neurotransmitter release and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a monoamine releasing agent, influencing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action is mediated through its binding to and activation of specific receptors and transporters in the nervous system.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

The table below highlights key structural differences between Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride and related compounds:

Compound Name Substituent at 4-Position Molecular Formula Key Structural Features
This compound Ethylamino C14H21N2O2·HCl Ethyl chain enhances lipophilicity; hydrochloride improves solubility
Benzyl 4-aminopiperidine-1-carboxylate Amino C13H18N2O2 Lack of alkyl chain reduces steric hindrance
Benzyl 4-(methylamino)piperidine-1-carboxylate Methylamino C14H20N2O2 Shorter alkyl chain may reduce metabolic stability
Benzyl 4-(4-aminophenoxy)piperidine-1-carboxylate 4-Aminophenoxy C19H22N2O3 Aromatic ether group introduces π-π stacking potential
AP163 (TAAR1 agonist) 2-Aminoethyl C15H21N3O2 Carboxamide linkage and aryl groups enable receptor binding

Key Observations :

  • Aromatic substituents (e.g., 4-aminophenoxy) increase molecular weight and may limit CNS bioavailability .
Pharmacological and Functional Differences
  • AP163 (TAAR1 Agonist): The structurally distinct 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163) demonstrates potent TAAR1 agonism (EC50 = 23 nM) and efficacy in reducing psychosis-like behaviors in vivo . Unlike the target compound, AP163 features a carboxamide linkage and aryl group critical for receptor interaction.
  • Benzyl 4-(methylamino)piperidine-1-carboxylate: Used as an intermediate for N,1-dimethyl-N-piperidin-4-yl-L-prolinamide, a compound with uncharacterized bioactivity but relevance in peptide modification .
  • Safety Profiles: Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicological data, with safety protocols emphasizing eye/skin irritation mitigation .

Key Observations :

  • The target compound’s synthesis likely parallels methods for methylamino analogs, but yields remain unreported in available literature.
  • AP163’s higher yield (68%) reflects optimized carboxamide-forming reactions .

Biological Activity

Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : Approximately 298.81 g/mol
  • Structure : The compound features a piperidine ring substituted with an ethylamino group at the 4-position and a benzyl ester at the carboxylic acid position. The hydrochloride form enhances solubility, making it suitable for various applications in biological studies.

This compound is believed to interact with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders, as modulation of these pathways may alleviate symptoms associated with conditions such as depression and anxiety .

Neuropharmacological Effects

Preliminary studies indicate that this compound may exhibit neuropharmacological properties, including:

  • Dopaminergic Activity : Potential modulation of dopamine receptor activity, which could influence mood and behavior.
  • Serotonergic Activity : Interaction with serotonin receptors may contribute to anxiolytic effects.

Study on Neurological Applications

A study conducted by researchers explored the effects of various piperidine derivatives on neurological disorders. This compound was included as a candidate due to its structural characteristics. The findings indicated that compounds with similar structures exhibited significant activity in modulating neurotransmitter levels, leading to improved outcomes in animal models of depression .

Antiviral Activity Assessment

In a comparative study of piperidine derivatives against viral infections, it was found that modifications at the benzyl position could enhance antiviral potency. While direct data on this compound is sparse, the results from related compounds point towards its potential as an antiviral agent .

Data Table: Summary of Biological Activities

Activity Type Description Reference
NeuropharmacologicalModulation of dopamine and serotonin receptors,
AntiviralPotential activity against SARS-CoV-2 ,
Therapeutic ApplicationsPossible use in treating neurological disorders

Q & A

Basic: What are the recommended synthetic routes for Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride, and how do reaction conditions affect yield and purity?

Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or amidation of a piperidine precursor. For example:

  • Step 1: React 4-ethylaminopiperidine with benzyl chloroformate under basic conditions (pH 8–10) to form the benzyl carboxylate intermediate.
  • Step 2: Hydrochloride salt formation via acidification (e.g., HCl in ethanol).

Key Considerations:

  • Temperature: Maintain 0–5°C during benzylation to minimize side reactions.
  • Solvent: Use anhydrous dichloromethane or THF to prevent hydrolysis.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95% by HPLC) .

Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

  • 1H/13C NMR: Confirm substituent positions on the piperidine ring (e.g., ethylamino group at C4, benzyloxycarbonyl at N1). Key signals include:
    • Piperidine protons: δ 3.5–4.0 ppm (N-CH2).
    • Benzyl aromatic protons: δ 7.2–7.4 ppm.
  • IR Spectroscopy: Identify carbonyl stretching (C=O at ~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹).
  • Mass Spectrometry (MS): ESI-MS confirms molecular ion [M+H]⁺ at m/z 285.8 (calculated for C14H21ClN2O2) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Contradictions often arise from variability in:

  • Purity: Impurities >5% (e.g., unreacted intermediates) can skew results. Use HPLC-MS for batch validation .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. SH-SY5Y), incubation times, and buffer pH.
  • Orthogonal Assays: Confirm TAAR1 agonist activity via both cAMP accumulation (ELISA) and calcium flux assays.
  • Control Compounds: Compare with structurally related analogs (e.g., methylamino or unsubstituted piperidine derivatives) to isolate the ethylamino group’s role .

Advanced: What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

Answer:

  • Rodent Models:
    • Parkinson’s Disease: 6-OHDA-lesioned rats; measure dopamine levels via microdialysis.
    • Anxiety: Elevated plus maze or open-field tests in mice.
  • Pharmacokinetics: Assess blood-brain barrier penetration using LC-MS/MS quantification in cerebrospinal fluid.
  • Dose Optimization: Conduct dose-response studies (0.1–10 mg/kg, i.p.) with toxicity monitoring (AST/ALT levels) .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

  • Storage: Inert atmosphere (argon), 2–8°C, desiccated (silica gel).
  • Stability Tests: Accelerated degradation studies (40°C/75% RH for 6 months) monitor impurities via HPLC.
  • Handling: Use PPE (nitrile gloves, goggles) to prevent skin/eye irritation (H315/H319 hazards) .

Advanced: How does the ethylamino group influence receptor binding affinity compared to analogs like methylamino or aminomethyl derivatives?

Answer:

  • Computational Modeling: Docking studies (AutoDock Vina) show ethylamino’s longer alkyl chain enhances hydrophobic interactions with TAAR1’s transmembrane domain.
  • Experimental Data: Competitive binding assays (radiolabeled ligands) reveal 2-fold higher affinity (Ki = 12 nM) vs. methylamino analogs (Ki = 25 nM).
  • Structure-Activity Relationship (SAR): Ethyl group balances lipophilicity (logP ~2.1) and solubility (>5 mg/mL in PBS) for optimal bioavailability .

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